

Application Notes and Protocols for Recombinant Expression of Eurocin

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Compound of Interest

Compound Name: *Eurocin*

Cat. No.: *B1576607*

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Introduction

Eurocin is a 42-amino acid, cysteine-rich antifungal peptide, classified as a defensin-like peptide (fDLP), originally isolated from *Eurotium amstelodami*.^[1] It exhibits potent activity against Gram-positive bacteria by inhibiting cell wall biosynthesis through binding to lipid II, a key precursor in the peptidoglycan synthesis pathway.^[2] The therapeutic potential of **Eurocin** and other antimicrobial peptides (AMPs) is significant, particularly in the context of rising antibiotic resistance. This document provides a comprehensive protocol for the recombinant expression and purification of **Eurocin** in an *Escherichia coli* host system, a cost-effective and scalable method for producing peptides for research and development.

Data Presentation

Table 1: Physicochemical Properties of Eurocin

Property	Value
Amino Acid Count	42
Molecular Weight (Predicted)	~4.5 kDa
Theoretical pI	Basic (predicted)
Cysteine Residues	6 (forming 3 disulfide bonds)
Source Organism	Aspergillus amstelodami

Data derived from UniProt entry K7N5L0.[2]

Table 2: Expected Yields and Purity of Recombinant Eurocin

Expression & Purification Stage	Expected Yield	Purity
Crude Cell Lysate	Variable (dependent on expression levels)	<10%
Post-IMAC Purification	5-15 mg/L of culture	80-95%
Post-Fusion Tag Cleavage & RP-HPLC	1-5 mg/L of culture	>98%

Expected yields are estimates based on the expression of similar antimicrobial peptides in *E. coli* and may require optimization.

Experimental Protocols

This protocol outlines the steps for producing a recombinant **Eurocin** peptide with a cleavable N-terminal histidine tag for simplified purification.

Gene Synthesis and Codon Optimization

The amino acid sequence of **Eurocin**, obtained from the UniProt database (Accession: K7N5L0), will be used to design a synthetic gene.[2] To enhance expression in *E. coli*, the gene

sequence will be codon-optimized.[3][4] The optimized sequence will be synthesized and cloned into a suitable expression vector.

Eurocin Amino Acid Sequence: GFCFRGTCGSGHCDHSKCHCRGRYCGGFCGKGTCVCY

Design Considerations:

- Codon Usage: Adapt the nucleotide sequence to match the codon bias of E. coli K-12 strains.[5][6]
- Restriction Sites: Flank the gene with appropriate restriction sites for cloning into the chosen expression vector (e.g., NdeI and XhoI for pET vectors).
- Fusion Tag and Cleavage Site: Incorporate a sequence encoding a hexahistidine (6xHis) tag at the N-terminus, followed by an enterokinase cleavage site (DDDDK) to allow for the removal of the tag after purification.[7][8]

Vector Construction

The synthesized, codon-optimized **Eurocin** gene will be cloned into a pET expression vector, such as pET-28a(+), under the control of a strong T7 promoter.[9][10][11] This system allows for high-level, inducible protein expression in appropriate E. coli host strains.[12][13]

Cloning Workflow:

- Digest the pET-28a(+) vector and the synthetic gene insert with the selected restriction enzymes (e.g., NdeI and XhoI).
- Ligate the digested insert into the linearized pET-28a(+) vector.
- Transform the ligation product into a cloning strain of E. coli (e.g., DH5α) for plasmid propagation.
- Select for positive clones on LB agar plates containing kanamycin.
- Verify the correct insertion and sequence of the **Eurocin** gene by colony PCR and Sanger sequencing.

Recombinant Protein Expression

For protein expression, the verified pET-28a(+)-**Eurocin** plasmid will be transformed into an E. coli expression strain, such as BL21(DE3).^{[14][15]} To promote proper disulfide bond formation, a strain like SHuffle® T7 Express Competent E. coli can be utilized, which has an oxidizing cytoplasm.

Expression Protocol:

- Transform the pET-28a(+)-**Eurocin** plasmid into competent E. coli BL21(DE3) or SHuffle® T7 cells.
- Inoculate a single colony into 5 mL of LB medium containing kanamycin (50 µg/mL) and grow overnight at 37°C with shaking.
- Inoculate 1 L of fresh LB medium (with kanamycin) with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
- Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for 16-20 hours to enhance protein solubility and correct folding.
- Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until purification.

Protein Purification

- Resuspend the cell pellet in lysis buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with lysozyme and a protease inhibitor cocktail.
- Disrupt the cells by sonication on ice.
- Clarify the lysate by centrifugation at 12,000 x g for 30 minutes at 4°C to pellet cell debris.

The clarified supernatant containing the His-tagged **Eurocin** fusion protein is purified using a Ni-NTA affinity column.^{[1][16][17]}

IMAC Protocol:

- Equilibrate a Ni-NTA column with lysis buffer.
- Load the clarified lysate onto the column.
- Wash the column with wash buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.[\[18\]](#)
- Elute the His-tagged **Eurocin** with elution buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250-500 mM imidazole, pH 8.0).[\[18\]](#)
- Collect the elution fractions and analyze by SDS-PAGE to confirm the presence and purity of the fusion protein.

Fusion Tag Cleavage

To obtain the native **Eurocin** peptide, the N-terminal His-tag is removed by enzymatic cleavage with enterokinase.[\[7\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

Cleavage Protocol:

- Buffer exchange the purified fusion protein into a cleavage buffer (e.g., 20 mM Tris-HCl, 50 mM NaCl, 2 mM CaCl₂, pH 7.4).
- Add enterokinase to the fusion protein solution at an optimized enzyme-to-substrate ratio (e.g., 1:100 w/w).
- Incubate the reaction at room temperature for 16-24 hours.
- Monitor the cleavage reaction by SDS-PAGE.

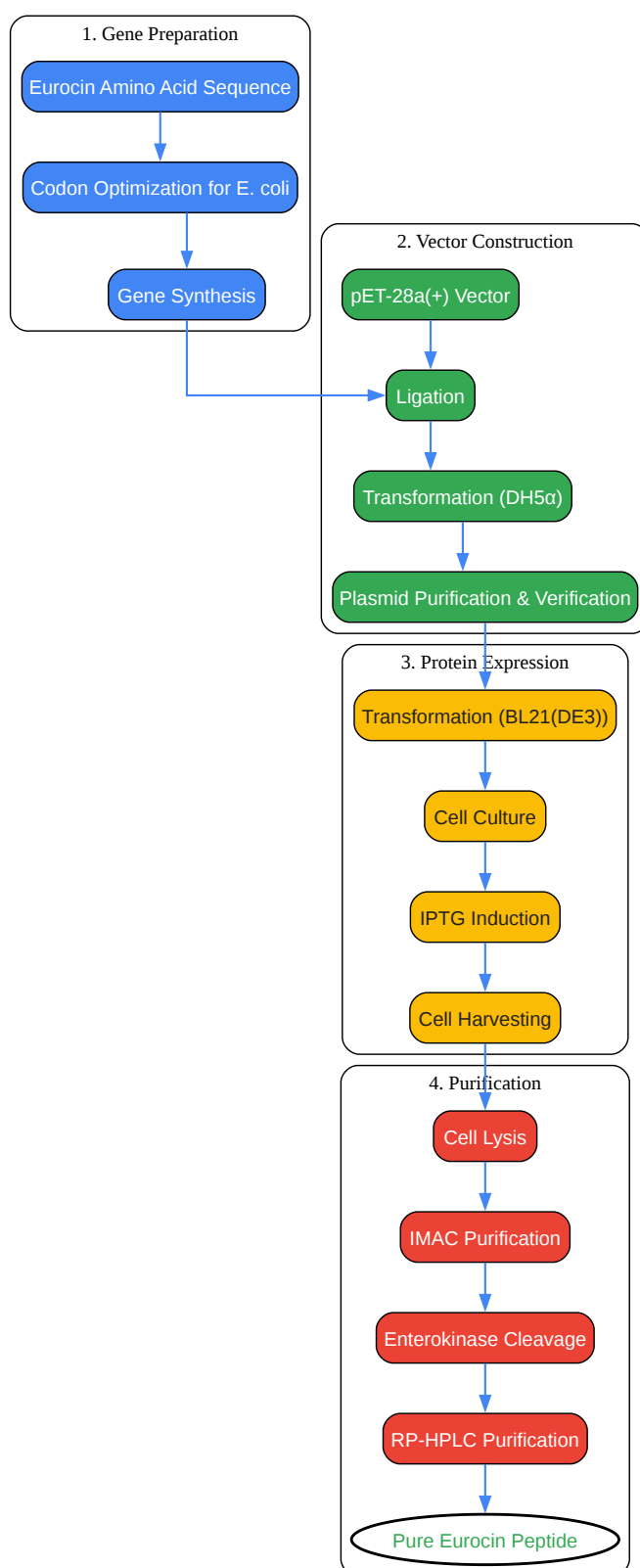
Final Purification by Reversed-Phase HPLC (RP-HPLC)

The final purification of the cleaved **Eurocin** peptide is achieved by RP-HPLC, which separates the peptide from the cleaved His-tag, uncleaved fusion protein, and the enterokinase.[\[22\]](#)[\[23\]](#)
[\[24\]](#)[\[25\]](#)

RP-HPLC Protocol:

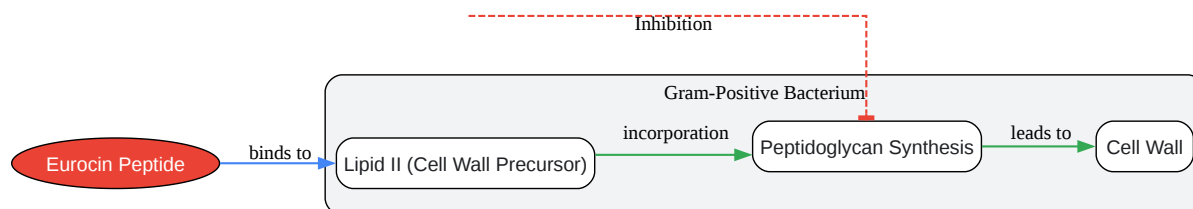
- Acidify the cleavage reaction mixture with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
- Inject the sample onto a C18 RP-HPLC column.
- Elute the peptide using a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA).
- Collect the fractions corresponding to the **Eurocin** peptide peak.
- Confirm the purity and identity of the final product by analytical RP-HPLC and mass spectrometry.
- Lyophilize the pure fractions to obtain the final **Eurocin** peptide powder.

Visualizations



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Caption: Experimental workflow for recombinant **Eurocin** expression and purification.



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Caption: Proposed mechanism of action of **Eurocin**.

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